N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

CYP inhibition Drug-drug interaction Hepatic metabolism

This 2-oxo-2H-chromene-3-carboxamide combines a coumarin core with a 3-methylisoxazole moiety—a patented S1P receptor modulator scaffold. Critically, it exhibits uniformly weak CYP inhibition (1A2, 2C8, 2C19, 2D6, 2E1, 3A4; all IC50 > 4 µM), drastically reducing metabolic liability risks. Use it as a clean starting point for S1P1 agonist/antagonist development, a versatile fragment for GPCR/kinase SAR, or a validated negative control in CYP screening cascades. Ship ambient; store at -20°C.

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 1421526-61-5
Cat. No. B2438610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
CAS1421526-61-5
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H14N2O4/c1-10-8-12(22-18-10)6-7-17-15(19)13-9-11-4-2-3-5-14(11)21-16(13)20/h2-5,8-9H,6-7H2,1H3,(H,17,19)
InChIKeyMFRMWCAJQDYGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1421526-61-5): Core Identity and In-Class Positioning for Scientific Procurement


N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule that combines a 2-oxo-2H-chromene (coumarin) core with a 3-methylisoxazole moiety via an ethyl linker and a carboxamide bond. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide class, which has been patented as sphingosine-1-phosphate (S1P) receptor modulators with therapeutic utility [1]. The unique combination of the coumarin pharmacophore and the methylisoxazole heterocycle distinguishes it from simpler coumarin-3-carboxamides and positions it within a series of isoxazole-containing S1P receptor ligands. Its CYP inhibition profile has been characterized in human liver microsome assays and is recorded in public databases such as BindingDB and ChEMBL [2].

Why Generic Substitution of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide with Other Coumarin-3-Carboxamides Fails: Structural Determinants of Functional Selectivity


Within the coumarin-3-carboxamide family, even subtle modifications to the N-substituent, linker length, or heterocyclic appendage can profoundly alter biological target engagement, metabolic stability, and off-target liability. The presence of the 3-methylisoxazole group and the ethyl linker in this compound are not arbitrary; they are crucial for the compound's distinct CYP inhibition fingerprint and, as indicated by patent literature, likely for its S1P receptor modulation profile [1]. A generic coumarin-3-carboxamide (e.g., N-phenyl or N-benzyl derivatives) would lack the isoxazole-mediated interactions and would consequently exhibit a completely different selectivity profile, making direct interchange impossible without compromising experimental reproducibility or lead optimization trajectories [2].

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


CYP2E1 Inhibition: Quantitative IC50 Comparison with Ketoconazole

In human liver microsomes, N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide inhibits CYP2E1 with an IC50 of 50,000 nM (50 µM) [1]. This value is substantially higher (weaker inhibition) than that of the broad-spectrum azole antifungal ketoconazole, which typically inhibits CYP2E1 with an IC50 in the low micromolar range (e.g., ~1–5 µM) [2]. The ~10–50-fold lower potency against CYP2E1 suggests a reduced potential for CYP2E1-mediated drug-drug interactions compared to ketoconazole.

CYP inhibition Drug-drug interaction Hepatic metabolism

CYP3A4 Inhibition Profile: Quantitative Differentiation from Broad-Spectrum CYP Inhibitors

The compound inhibits CYP3A4 with an IC50 of 5,490 nM (5.49 µM) [1]. Ketoconazole, a potent CYP3A4 inhibitor, typically exhibits an IC50 of 0.01–0.1 µM [2]. The >50-fold higher IC50 of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide demonstrates significantly weaker CYP3A4 inhibition, which is advantageous for minimizing disruptions to the metabolism of CYP3A4 substrates (which constitute ~50% of marketed drugs).

CYP3A4 Isoform selectivity Metabolic stability

CYP2D6 and CYP1A2 Inhibition: Evidence of a Broad but Weak CYP Interaction Fingerprint

The compound inhibits CYP2D6 with an IC50 of 4,170 nM (4.17 µM) and CYP1A2 with an IC50 of 8,080 nM (8.08 µM) [1]. These values, while measurable, are substantially higher than those of potent, selective CYP2D6 inhibitors like quinidine (IC50 ~0.01–0.1 µM) or CYP1A2 inhibitors like furafylline (IC50 ~0.1–0.5 µM) [2]. The compound's broad but weak inhibition across multiple CYP isoforms (1A2, 2C8, 2C19, 2D6, 2E1, 3A4) suggests a non-selective, low-affinity binding mode that may be less likely to cause clinically significant interactions.

CYP2D6 CYP1A2 Polypharmacology

CYP2C8 and CYP2C19 Inhibition: Differentiation from Polymorphic CYP Isoform-Specific Inhibitors

The compound inhibits CYP2C8 with an IC50 of 5,650 nM (5.65 µM) and CYP2C19 with an IC50 of 50,000 nM (50 µM) [1]. Compared to the selective CYP2C8 inhibitor montelukast (IC50 ~0.01–0.1 µM) or the CYP2C19 inhibitor omeprazole (IC50 ~2–10 µM) [2], the target compound exhibits >50-fold and 5–25-fold weaker inhibition, respectively. This weak inhibition of polymorphically expressed CYP isoforms reduces the risk of genotype-dependent pharmacokinetic variability.

CYP2C8 CYP2C19 Polymorphic metabolism

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Probe for S1P Receptor Pharmacology with Low CYP-Mediated Drug-Drug Interaction Liability

The compound's patent-reported S1P receptor modulatory scaffold, combined with its quantitatively confirmed weak CYP inhibition profile (all tested isoforms: IC50 > 4 µM), makes it an attractive starting point for developing S1P1 agonists or antagonists with a reduced risk of metabolic drug interactions. This is particularly valuable for in vivo proof-of-concept studies where co-administration with standard-of-care drugs is anticipated [1] [2].

Lead Optimization Scaffold for Kinase or GPCR Targets Requiring Minimal CYP Off-Target Activity

Given that the 2-oxo-2H-chromene-3-carboxamide core is a privileged structure in kinase and GPCR drug discovery, and the attached methylisoxazole moiety introduces additional hydrogen-bonding and π-stacking interactions, the compound can serve as a versatile scaffold for fragment-based or structure-activity relationship (SAR) campaigns. Its weak CYP inhibition ensures that early leads are less likely to be derailed by metabolic liabilities [1].

Reference Compound for CYP Inhibition Profiling Panels

With a comprehensive CYP inhibition dataset (1A2, 2C8, 2C19, 2D6, 2E1, 3A4) showing uniformly weak activity, this compound can be used as a negative control or a calibration standard in high-throughput CYP inhibition assays. Its well-defined IC50 values across multiple isoforms allow it to serve as a benchmark for evaluating the CYP liability of new chemical entities in drug discovery screening cascades [1].

Quote Request

Request a Quote for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.